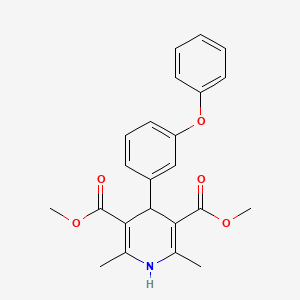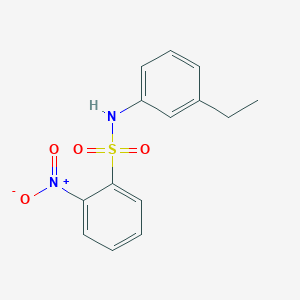![molecular formula C11H7ClF3N3S B5870039 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide](/img/structure/B5870039.png)
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide, also known as CTPT, is a chemical compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide has also been studied for its potential anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide has been shown to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and division. It is also believed to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce inflammation and oxidative stress. 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide for lab experiments is its relative ease of synthesis. It can be synthesized using standard laboratory equipment and is relatively inexpensive compared to other compounds used in cancer research. However, one limitation of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide. One area of research could focus on the development of new cancer therapies based on 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide. Another area of research could focus on the potential anti-inflammatory and antioxidant properties of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide. Additionally, further studies could be conducted to better understand the mechanism of action of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide and to optimize its use in lab experiments.
Métodos De Síntesis
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide can be synthesized through the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then treated with thionyl chloride to yield 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide. The synthesis of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide is a relatively straightforward process and can be performed using standard laboratory equipment.
Propiedades
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3S/c12-9-2-1-7(3-8(9)11(13,14)15)18-5-6(4-16)10(17)19/h1-3,5,18H,(H2,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOBVYAIOGMLRA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=C(C#N)C(=S)N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N/C=C(\C#N)/C(=S)N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)
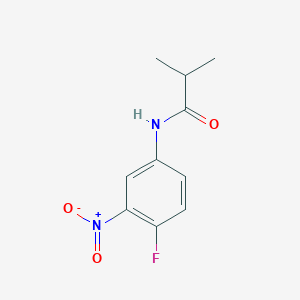
![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)
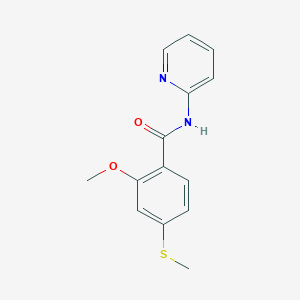
![phenyl 2-[(4-fluorobenzyl)oxy]benzoate](/img/structure/B5869979.png)
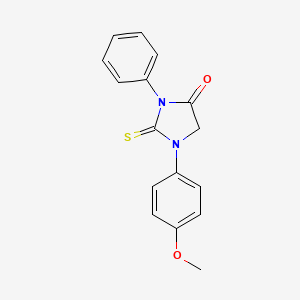
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5869992.png)
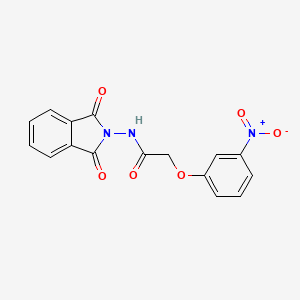
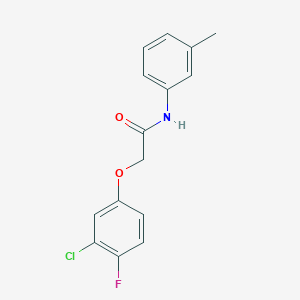
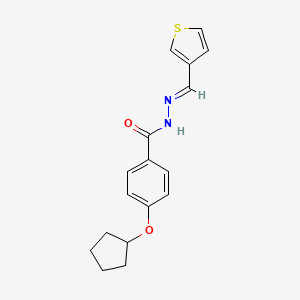
![2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5870035.png)
